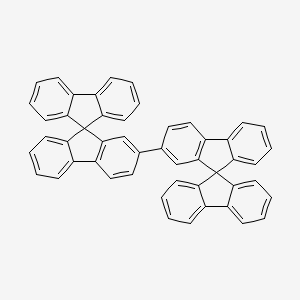

2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene”, also known as 9,9-Spirobifluoren-2-yl-diphenylphosphine oxide (SPPO1), is a compound with the molecular formula C37H25OP . It is popularly used as a host in Organic Light-Emitting Diode (OLED) devices . The compound has a spirobifluorene structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached .

Molecular Structure Analysis

The molecular structure of SPPO1 is characterized by a spirobifluoren structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached . The polarity in the P=O double bond can lead to a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED .Physical And Chemical Properties Analysis

SPPO1 is a white powder with a molecular weight of 516.57 . It has a melting point of 236°C and a predicted boiling point of 719.6±60.0 °C . Its density is predicted to be 1.32±0.1 g/cm3 . In terms of optical properties, it has a photoluminescence emission wavelength (λem) of 347 nm and an absorption maximum (λmax) of 317 nm, both in dichloromethane .Wissenschaftliche Forschungsanwendungen

Electronic and Optical Properties

Geometry and Electrical Properties The geometry and electrical properties of various spirobifluorene molecules, including 2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene, were studied. The geometry in the ground and excited states, electron absorption, luminescence spectra, electronic polarisabilities, and second-order hyperpolarisabilities were analyzed using semiempirical methods. The studies revealed that deviations from planarity in these molecules led to a decrease in effective conjugation length, impacting the optical and electrical properties (Lukes & Breza, 2004).

Applications in Organic Light-Emitting Diodes (OLEDs)

UV-Emitting Materials for OLEDs New spirobifluorene (SBF) derivatives were synthesized and used as UV-emitting materials in OLEDs. These compounds demonstrated high glass transition temperatures, stable amorphous film formation, strong UV photoluminescence without excimer formation, and high external quantum efficiencies in multilayer OLEDs (Hideki et al., 2006).

Host Materials for High-Efficiency Phosphorescent OLEDs Spirobifluorene-modified materials were developed as electron transport layers for blue phosphorescence OLEDs. These materials exhibited large triplet state energy gaps, high glass transition temperatures, and varied charge-transporting properties advantageous for blue phosphorescence OLEDs (Jiao Kang, J. Lim, & Jun Yeob Lee, 2022).

Enhancement in Solar Cell Performance

Solid-State Excitonic Solar Cells A spiro-linked molecule was utilized as a secondary absorber in solid-state excitonic solar cells, leading to an extended spectral response. This resulted in a notable increase in short-circuit current and power conversion efficiency due to exciton energy transfer and nanoscale charge generation (Driscoll et al., 2010).

Chemical Synthesis and Structural Analysis

Synthesis and Crystal Structure Analysis The crystal structure of 2-(spirobifluorene-2-yl)-3,4-diaza-spirobifluorene was determined through single-crystal X-ray diffraction. This provided detailed insights into the molecular structure, helping to understand the material's properties better (Wu, Guo-hong, Liu, & Qian-Cai, 2010).

Optoelectronic Applications

Blue Light Emitting Material with High Thermal Stability A specific spirobifluorene derivative was synthesized, featuring high fluorescence yield, extreme thermal stability, and deep blue emission in the solid state. It was used in a blue organic light-emitting diode system, showcasing high luminance and efficiency (Hsin-Yi Wen & Mei-Ying Chang, 2012).

Wirkmechanismus

Target of Action

The primary target of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene, also known as SPPO1, is the Organic Light-Emitting Diode (OLED) devices . It is used as a host material in these devices due to its unique structural and electronic properties .

Mode of Action

SPPO1 interacts with its targets by providing a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED . The polarity in the P=O double bond in SPPO1 can lead to this high triplet energy state .

Biochemical Pathways

By tuning the relative concentration of SPPO1 and other materials, it is possible to achieve photoluminescent quantum yields (PLQYs) as high as 85% . This is attributed to the dual functions of SPPO1 that limit the grain growth while passivating the perovskite surface .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 7196±600 °C and a density of 132±01 g/cm3 .

Result of Action

The result of SPPO1’s action is the enhancement of the photoluminescence of OLED devices . This is achieved through the compound’s ability to limit grain growth and passivate the perovskite surface, leading to high PLQYs .

Action Environment

The action of SPPO1 is influenced by environmental factors such as temperature and the presence of other materials. For instance, the electroluminescence of materials containing SPPO1 was found to be severely hindered for the perovskite/SPPO1 material . This was alleviated by partially substituting SPPO1 with a hole-transporting material .

Zukünftige Richtungen

The potential of combining perovskite and organic semiconductors like SPPO1 to prepare materials with improved properties opens new avenues for the preparation of simple light-emitting devices using perovskites as the emitter . Furthermore, the development of fabrication processes that are compatible with streamline production, such as ultrasonic spray coating, could potentially reduce the manufacturing costs of OLEDs .

Eigenschaften

IUPAC Name |

2-(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H30/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)45-23-11-5-17-37(45)39-27-25-31(29-47(39)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASFLGVDOLMZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)